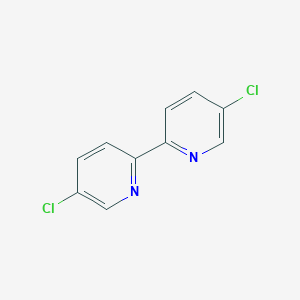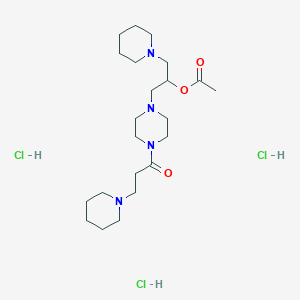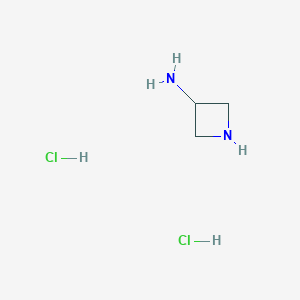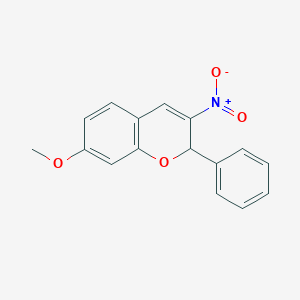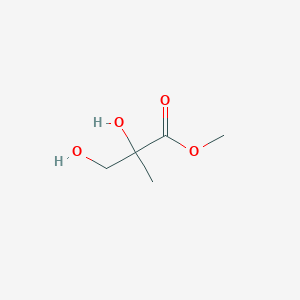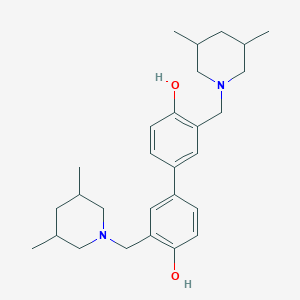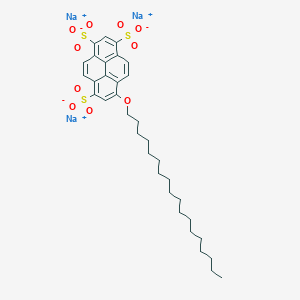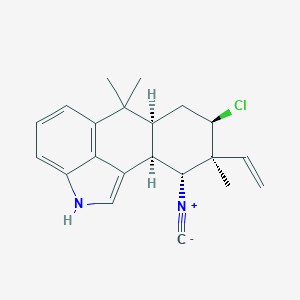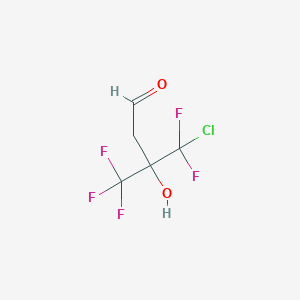
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde, also known as CF3-CHOH-CF2-Cl, is a fluorinated aldehyde compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is not well understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cancer cell growth and proliferation. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been found to induce apoptosis (programmed cell death) in cancer cells.
Biochemische Und Physiologische Effekte
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound inhibits the activity of various enzymes, including lactate dehydrogenase, aldose reductase, and acetylcholinesterase. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been found to modulate the expression of various genes involved in cancer cell growth and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is its high yield of synthesis and ease of purification. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl. One of the potential areas of research is the development of new drugs based on this compound for the treatment of various diseases, including cancer and Alzheimer's disease. Another area of research is the synthesis of new fluorinated polymers and surfactants based on 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl for various industrial applications. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential side effects.
In conclusion, 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl is a promising compound with potential applications in various fields. Its synthesis method is relatively straightforward, and it has been found to have various biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and its limitations.
Synthesemethoden
The synthesis of 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl involves the reaction of 4-chloro-4,4-difluoro-3-hydroxybutyraldehyde with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction takes place in an aprotic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The yield of the reaction is generally high, and the product can be purified by distillation or recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, this compound has shown promising results as a potential anticancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been investigated for its potential applications in the development of new drugs for the treatment of Alzheimer's disease.
In material science, 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has been used as a building block for the synthesis of fluorinated polymers. It has been found to improve the thermal stability and chemical resistance of these polymers. 4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde-Cl has also been used in the synthesis of fluorinated surfactants, which have potential applications in the production of high-performance coatings and adhesives.
Eigenschaften
CAS-Nummer |
100482-83-5 |
|---|---|
Produktname |
4-Chloro-4,4-difluoro-3-hydroxy-3-(trifluoromethyl)butyraldehyde |
Molekularformel |
C5H4ClF5O2 |
Molekulargewicht |
226.53 g/mol |
IUPAC-Name |
3-[chloro(difluoro)methyl]-4,4,4-trifluoro-3-hydroxybutanal |
InChI |
InChI=1S/C5H4ClF5O2/c6-4(7,8)3(13,1-2-12)5(9,10)11/h2,13H,1H2 |
InChI-Schlüssel |
BFZCNIWWHOBLLD-UHFFFAOYSA-N |
SMILES |
C(C=O)C(C(F)(F)F)(C(F)(F)Cl)O |
Kanonische SMILES |
C(C=O)C(C(F)(F)F)(C(F)(F)Cl)O |
Synonyme |
3-(chloro-difluoro-methyl)-4,4,4-trifluoro-3-hydroxy-butanal |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



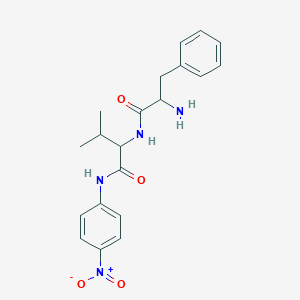
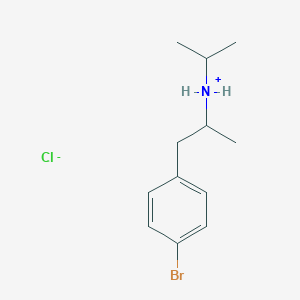
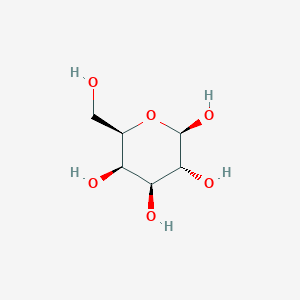
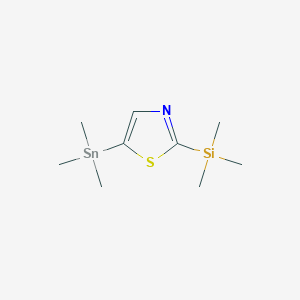
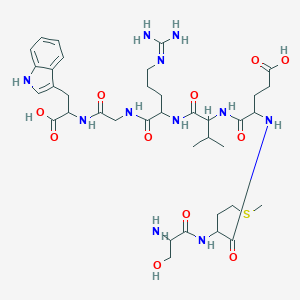
![(1R,3S,5E)-5-[(2E)-2-[(3aS,7aS)-1-(4-hydroxy-4-methylpentoxy)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B9997.png)
